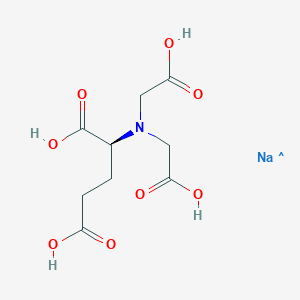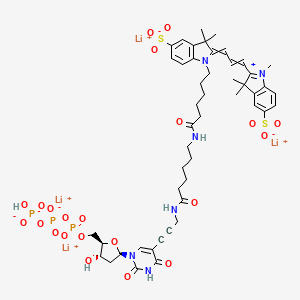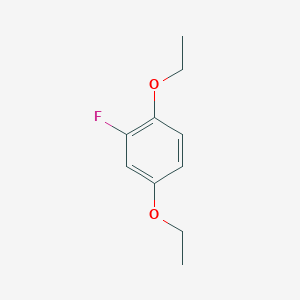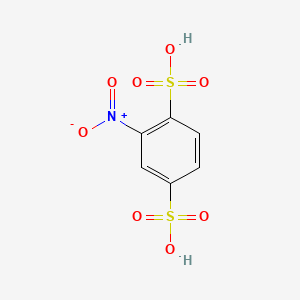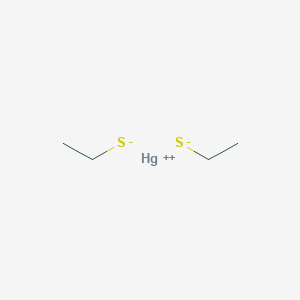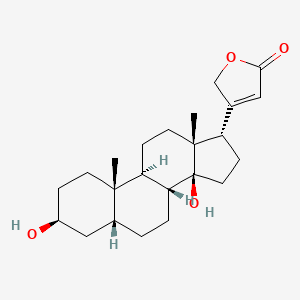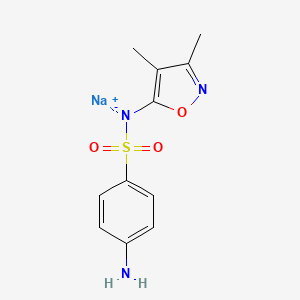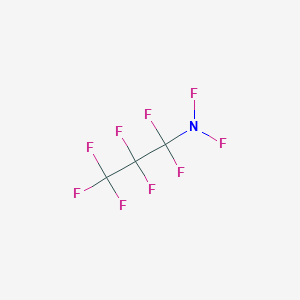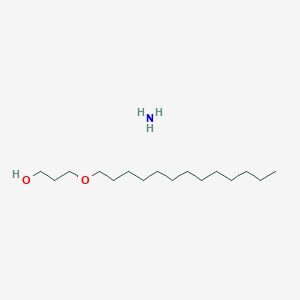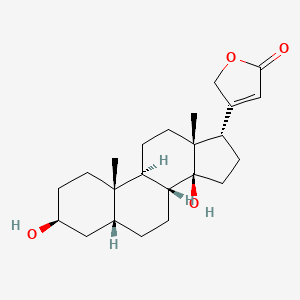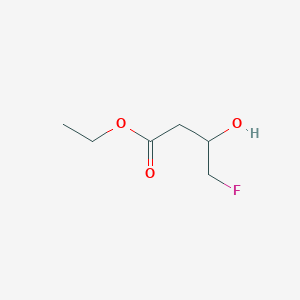
Ethyl 4-fluoro-3-hydroxybutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-fluoro-3-hydroxybutanoate is an organic compound with the molecular formula C6H11FO3 It is a fluorinated ester, which means it contains a fluorine atom attached to a carbon chain that also includes an ester functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 4-fluoro-3-hydroxybutanoate can be synthesized through several methods. One common approach involves the fluorination of ethyl 3-hydroxybutanoate. This can be achieved using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction typically occurs under mild conditions, often at room temperature, and yields the desired fluorinated product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. One such method could be the catalytic fluorination of ethyl 3-hydroxybutanoate using a fluorine gas in the presence of a suitable catalyst. This method allows for the efficient production of large quantities of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 4-fluoro-3-hydroxybutanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or other mild oxidizing agents.
Reduction: LiAlH4 or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols, often in the presence of a base or under acidic conditions.
Major Products Formed
Oxidation: Ethyl 4-fluoro-3-oxobutanoate.
Reduction: Ethyl 4-fluoro-3-hydroxybutanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl 4-fluoro-3-hydroxybutanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a probe in biochemical studies due to the presence of the fluorine atom, which can be detected using NMR spectroscopy.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals that may exhibit improved metabolic stability and bioavailability.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and agrochemicals.
Mécanisme D'action
The mechanism by which ethyl 4-fluoro-3-hydroxybutanoate exerts its effects depends on the specific application. In biochemical studies, the fluorine atom can interact with various molecular targets, altering the compound’s reactivity and binding properties. The presence of the fluorine atom can also influence the compound’s electronic properties, making it a valuable tool in the study of enzyme mechanisms and protein-ligand interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 3-hydroxybutanoate: Lacks the fluorine atom, making it less reactive in certain chemical reactions.
Ethyl 4-chloro-3-hydroxybutanoate: Contains a chlorine atom instead of fluorine, which can lead to different reactivity and biological properties.
Ethyl 4-bromo-3-hydroxybutanoate: Contains a bromine atom, which is larger and more reactive than fluorine.
Uniqueness
Ethyl 4-fluoro-3-hydroxybutanoate is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This makes it a valuable compound in the synthesis of fluorinated pharmaceuticals and materials, as well as in biochemical studies where fluorine’s unique properties can be leveraged.
Propriétés
Numéro CAS |
660-47-9 |
|---|---|
Formule moléculaire |
C6H11FO3 |
Poids moléculaire |
150.15 g/mol |
Nom IUPAC |
ethyl 4-fluoro-3-hydroxybutanoate |
InChI |
InChI=1S/C6H11FO3/c1-2-10-6(9)3-5(8)4-7/h5,8H,2-4H2,1H3 |
Clé InChI |
BDJOWUSSQPQXSW-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CC(CF)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


